molecular formula C20H21ClN2O2S B13748934 2-(2-Chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium CAS No. 106636-59-3

2-(2-Chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium

Cat. No.: B13748934
CAS No.: 106636-59-3
M. Wt: 388.9 g/mol
InChI Key: UXLJDDZFILQSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium is a quaternary ammonium salt featuring a chloroacridine core linked to a piperidinium moiety via a sulfanylacetate bridge. Acridine derivatives are known for their intercalative DNA-binding properties, making them candidates for anticancer and antimicrobial applications . The piperidin-1-ium group introduces cationic character, which may influence solubility and membrane permeability.

Properties

CAS No.

106636-59-3

Molecular Formula

C20H21ClN2O2S

Molecular Weight

388.9 g/mol

IUPAC Name

2-(2-chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium

InChI

InChI=1S/C15H10ClNO2S.C5H11N/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;1-2-4-6-5-3-1/h1-7H,8H2,(H,18,19);6H,1-5H2

InChI Key

UXLJDDZFILQSMD-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH2+]CC1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroacridin-9-yl)sulfanylacetate; piperidin-1-ium typically involves the reaction of 2-chloroacridine with a sulfanylacetate derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroacridin-9-yl)sulfanylacetate; piperidin-1-ium can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chloroacridin-9-yl)sulfanylacetate; piperidin-1-ium has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its piperidine moiety which is common in many pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-chloroacridin-9-yl)sulfanylacetate; piperidin-1-ium involves its interaction with biological targets such as enzymes and receptors. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes, while the piperidine moiety can interact with various receptors, modulating their activity .

Comparison with Similar Compounds

Mefloquine Derivatives

Mefloquine (a quinoline derivative) shares structural similarities with the target compound, particularly the piperidin-1-ium moiety. For example, the crystal structure of 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidin-1-ium 3-amino-5-nitrobenzoate reveals an L-shaped piperidinium group connected to a quinoline core, stabilized by hydrogen bonding . Unlike the target compound, mefloquine lacks the sulfanylacetate bridge and chloroacridine group, instead featuring trifluoromethyl substituents on the quinoline ring. These differences impact bioactivity: mefloquine targets Plasmodium parasites but faces resistance and neuropsychiatric side effects .

Lefamulin’s Sulfanylacetate Side Chain

Lefamulin, a pleuromutilin antibiotic, contains a 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate side chain . While distinct in core structure (tricyclic vs. acridine), the sulfanylacetate linkage is a critical functional group shared with the target compound. In lefamulin, this side chain contributes to ribosomal binding (50S subunit), highlighting the role of sulfanylacetates in modulating target interactions. However, the target compound’s chloroacridine-piperidinium system may favor DNA intercalation over ribosomal targeting.

Adamantyl-Dichloroquinoline Piperidinium Chloride

The compound 2-((2-(adamantan-1-yl)-6,8-dichloroquinolin-4-yl)(hydroxy)methyl)piperidin-1-ium chloride () combines a dichloroquinoline core with an adamantyl group. The dichloro substitution enhances lipophilicity, contrasting with the chloroacridine’s planar aromatic system. Piperidinium formation via HCl treatment in diethyl ether (60% yield) suggests a synthetic route analogous to the target compound’s preparation .

Table 1: Comparative Properties of Selected Compounds

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Biological Target Notable Properties
Target Compound Chloroacridine Sulfanylacetate, Piperidinium ~400 (estimated) DNA (potential) Cationic, planar aromatic system
Mefloquine Salt Quinoline Piperidinium, Trifluoromethyl 378.3 Plasmodium parasites Long half-life, resistance issues
Lefamulin Pleuromutilin Sulfanylacetate, Tricyclic core 567.7 Bacterial 50S ribosome Broad-spectrum antibiotic
Adamantyl-Dichloroquinoline Quinoline Adamantyl, Dichloro, Piperidinium 502.4 Undisclosed High lipophilicity, HCl salt formation

Key Observations

DNA vs. Ribosomal Targeting : The target compound’s acridine core is associated with DNA intercalation, whereas lefamulin and mefloquine target ribosomes or parasitic pathways.

Cationic Charge : Piperidin-1-ium enhances water solubility but may limit blood-brain barrier penetration compared to neutral analogs.

Substituent Effects : Chloro and trifluoromethyl groups improve electrophilicity and metabolic stability but vary in steric and electronic impacts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.